4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in boiling dimethylformamide (DMF) . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the triazole ring.
Scientific Research Applications
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols: These compounds share the triazole-thiol core structure but differ in the alkyl substituents.
2,4-Disubstituted thiazoles: These compounds have similar biological activities and are used in antimicrobial research.
Uniqueness
4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
Molecular Formula |
C8H10N4OS |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-amino-3-(2,5-dimethylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10N4OS/c1-4-3-6(5(2)13-4)7-10-11-8(14)12(7)9/h3H,9H2,1-2H3,(H,11,14) |
InChI Key |
WXRZASCOMCCEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NNC(=S)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.